Thermodynamic stability of binaphthyl-based crown ethers
Thermodynamic stability of binaphthyl-based crown ethers
An In-Depth Technical Guide to the Thermodynamic Stability of Binaphthyl-Based Crown Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Binaphthyl-based crown ethers represent a sophisticated class of macrocyclic hosts, distinguished by their unique structural and stereochemical properties. The inherent chirality and conformational rigidity conferred by the atropisomeric binaphthyl unit significantly influence their thermodynamic stability upon complexation with guest species. This guide provides a comprehensive exploration of the core principles governing the thermodynamic stability of these fascinating molecules. We will delve into the intricate interplay of structural features, solvent effects, and guest characteristics that dictate the binding affinity and selectivity. Furthermore, this document offers detailed experimental protocols for accurately determining thermodynamic parameters, equipping researchers with the practical knowledge to advance their investigations in fields ranging from enantiomeric recognition and chiral separations to the design of novel therapeutic agents.
Introduction: The Significance of Binaphthyl-Based Crown Ethers
Crown ethers, first discovered by Charles J. Pedersen, are cyclic polyethers renowned for their ability to selectively bind cations within their central cavity.[1] This "host-guest" chemistry has paved the way for numerous applications, including phase-transfer catalysis and the development of ion-selective sensors. The incorporation of a 1,1'-binaphthyl moiety into the crown ether framework introduces several key features that elevate their functionality beyond simple cation complexation.
The binaphthyl unit imparts a high degree of preorganization and conformational rigidity to the macrocycle. This structural constraint minimizes the entropic penalty associated with complexation, as the host does not need to undergo significant conformational changes to bind a guest.[2][3] Perhaps most importantly, the binaphthyl group is a source of axial chirality, rendering the crown ether a powerful tool for enantiomeric recognition.[4][5][6][7][8] The ability to discriminate between enantiomers is of paramount importance in drug development, where the biological activity of a chiral molecule is often confined to a single enantiomer.
Understanding the thermodynamic stability of complexes formed by binaphthyl-based crown ethers is crucial for rationally designing hosts with desired selectivity and affinity for specific guests. This guide will provide the foundational knowledge and practical insights necessary to explore and exploit the unique properties of these remarkable molecules.
Core Principles of Thermodynamic Stability in Host-Guest Complexation
The thermodynamic stability of a host-guest complex is quantified by the equilibrium constant (K), which is related to the change in Gibbs free energy (ΔG) for the complexation reaction. The fundamental thermodynamic equation governing this process is:
ΔG = -RTlnK = ΔH - TΔS
where:
-
ΔG is the Gibbs free energy change, indicating the spontaneity of the complexation. A more negative value signifies a more stable complex.
-
ΔH is the enthalpy change, reflecting the energy changes associated with bond formation and intermolecular interactions between the host and guest.
-
ΔS is the entropy change, representing the change in randomness or disorder of the system upon complexation.
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
A favorable complexation is characterized by a negative ΔG, which can be achieved through a favorable enthalpy change (exothermic, negative ΔH), a favorable entropy change (increase in disorder, positive ΔS), or a combination of both.[2][3] For crown ether complexation, the process is typically enthalpy-driven, arising from strong ion-dipole interactions between the cation and the oxygen atoms of the crown ether.[3] However, the entropy change, which is often negative due to the loss of translational and rotational freedom of the host and guest, plays a crucial role in determining the overall stability and selectivity.[2][3]
Key Factors Influencing the Thermodynamic Stability of Binaphthyl-Based Crown Ether Complexes
The stability of complexes formed by binaphthyl-based crown ethers is a multifactorial phenomenon. A thorough understanding of these factors is essential for predicting and controlling their binding behavior.
The "Size-Fit" Concept: Cavity and Cation Dimensions
A fundamental principle governing crown ether complexation is the "size-fit" relationship, which posits that the most stable complexes are formed when the diameter of the cation closely matches the cavity size of the crown ether.[9][10][11] While this concept provides a useful starting point, it is not the sole determinant of stability, especially for larger, more flexible crown ethers. The binaphthyl unit, by rigidifying the crown ether structure, can enhance the importance of the size-fit relationship.
| Crown Ether | Cavity Diameter (Å) | Optimal Cation(s) |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺, K⁺ |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ |
| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ |
Table 1: General size-fit relationships for common crown ethers.
The Role of the Binaphthyl Unit: Chirality and Preorganization
The atropisomeric binaphthyl moiety is the defining feature of these crown ethers and exerts a profound influence on their complexation thermodynamics.
-
Chiral Recognition: The chiral barrier created by the binaphthyl group allows for stereospecific interactions with chiral guests, leading to the formation of diastereomeric complexes with different thermodynamic stabilities.[5][6][7] This is the basis for their application in enantiomeric separation and chiral recognition.[8][12] The differential interactions can manifest as differences in both enthalpy and entropy for the complexation of two enantiomers.
-
Preorganization and Rigidity: The binaphthyl unit preorganizes the crown ether into a conformation that is complementary to the guest, reducing the entropic penalty of complexation. This inherent rigidity can lead to higher association constants compared to more flexible crown ether analogues.
Substituent Effects on the Binaphthyl Moiety
The electronic and steric properties of substituents on the binaphthyl rings can fine-tune the complexation behavior. Electron-withdrawing groups can decrease the basicity of the ether oxygen atoms, leading to weaker ion-dipole interactions and reduced complex stability. Conversely, electron-donating groups can enhance the binding affinity. Bulky substituents can introduce steric hindrance, which may either hinder complexation or, in some cases, enhance selectivity by creating a more specific binding pocket.
The Influence of the Solvent
The solvent plays a critical, and often dominant, role in the thermodynamics of complexation.[13][14] The crown ether and the guest must be desolvated before they can associate, and the energy required for this desolvation directly impacts the overall enthalpy and entropy of complexation.
-
Solvent Polarity: In highly polar, protic solvents like water, both the cation and the crown ether are strongly solvated. The large energy penalty for desolvation leads to lower stability constants.[13] In contrast, less polar, aprotic solvents result in significantly more stable complexes due to weaker solvation of the guest cation.[13]
-
Solvent-Host Interactions: The solvent can also interact directly with the crown ether, influencing its conformation.[13]
The stability of crown ether complexes generally increases with decreasing solvating ability of the solvent. A common trend for the stability of potassium complexes with 18-crown-6 is: H₂O < DMF < DMSO < CH₃CN < CH₃OH.[13]
Experimental Methodologies for Determining Thermodynamic Stability
Accurate determination of thermodynamic parameters is essential for understanding and predicting the behavior of binaphthyl-based crown ethers. Several techniques are commonly employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying host-guest complexation in solution.[15][16][17][18] Changes in the chemical shifts of the host or guest protons upon complexation can be monitored to determine the association constant (K).
-
Preparation of Stock Solutions: Prepare a stock solution of the binaphthyl-based crown ether (host) and a separate stock solution of the guest species (e.g., a salt of the cation of interest) in a suitable deuterated solvent.
-
Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.
-
Titration: Add incremental amounts of the guest stock solution to the host solution.
-
Spectral Acquisition: After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.
-
Data Analysis: Monitor the change in chemical shift (Δδ) of a specific proton on the crown ether that is sensitive to guest binding. The association constant (K) can be calculated by fitting the titration data to a 1:1 binding isotherm using appropriate software.[16]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the association constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to determine stability constants if the complexation process results in a change in the absorption spectrum of the crown ether.[19] This is particularly useful for binaphthyl-based crown ethers, as the binaphthyl moiety has a distinct UV absorbance that can be sensitive to conformational changes upon guest binding. The experimental procedure is analogous to NMR titration, with changes in absorbance monitored instead of chemical shifts.
Conductometry
Conductometry measures the change in electrical conductivity of a salt solution upon the addition of a crown ether.[20][21][22] The complexed cation has a different mobility than the free, solvated cation, leading to a change in the solution's conductivity. This technique is particularly useful for studying the complexation of metal ions.
Data Presentation: Thermodynamic Parameters for Selected Binaphthyl Crown Ether Complexes
The following table summarizes representative thermodynamic data for the complexation of a binaphthyl-based crown ether with different cations. This data illustrates the principles of selectivity and the influence of the cation on the stability of the complex.
| Guest Cation | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | log K |
| Na⁺ | -20.1 | -28.5 | -8.4 | 3.52 |
| K⁺ | -28.4 | -35.1 | -6.7 | 4.98 |
| Cs⁺ | -22.8 | -30.2 | -7.4 | 3.99 |
Table 2: Representative thermodynamic data for the complexation of a binaphthyl-18-crown-6 derivative in methanol at 298 K. Note: These are illustrative values and can vary depending on the specific crown ether structure and experimental conditions.[2][3]
Logical Relationships in Thermodynamic Stability
The interplay between the various factors influencing thermodynamic stability can be visualized as a logical relationship diagram.
Caption: Factors influencing the thermodynamic stability of binaphthyl crown ether complexes.
Conclusion and Future Directions
The thermodynamic stability of binaphthyl-based crown ethers is a complex interplay of structural, electronic, and environmental factors. The inherent chirality and preorganization imparted by the binaphthyl unit make these molecules exceptional hosts for a variety of applications, most notably in enantiomeric recognition and separation. A thorough understanding of the thermodynamic principles governing their complexation behavior is indispensable for the rational design of new and improved host systems with tailored selectivity and affinity.
Future research in this area will likely focus on the development of novel binaphthyl-based crown ethers with enhanced recognition capabilities for biologically relevant molecules. The integration of these crown ethers into more complex supramolecular architectures, such as covalent organic frameworks, holds significant promise for the creation of advanced materials for chiral separations and catalysis.[4] As our understanding of the subtle thermodynamic forces at play continues to grow, so too will our ability to harness the remarkable properties of these elegant molecules for scientific and technological advancement.
References
-
Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]
-
Schneider, H., et al. (1995). Solvent Effects on Crown Ether Complexations. The Journal of Organic Chemistry, 60(14), 4266-4273. [Link]
-
Filo. (2025). Discuss the stability of Lanthanide complexes with crown ether. [Link]
-
Gokel, G. W. (1990). Studies of cation binding by lariat ethers and thermodynamics of the complexation process. Washington University Open Scholarship. [Link]
-
Nasri, F. (2023). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]
-
Özmen, M., et al. (2014). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules, 19(9), 13730-13745. [Link]
-
Liu, Y., et al. (2000). The complexation thermodynamics of light lanthanides by crown ethers. Coordination Chemistry Reviews, 200-202, 101-131. [Link]
-
Fainerman-Melnikova, M., et al. (2004). Solvent effect on the complex formation of a crown ether derivative with sodium and potassium ions. Thermodynamic background of selectivity. ResearchGate. [Link]
-
Liu, Y., et al. (1998). Complexation Thermodynamics of Crown Ethers. 6. Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. The Journal of Organic Chemistry, 63(7), 2145-2149. [Link]
-
Wang, Y., et al. (2022). Construction of chiral crown ethers in robust covalent organic frameworks for electrochromatographic enantioseparation. Nature Communications, 13, 701. [Link]
-
Liu, Y., et al. (1998). Complexation Thermodynamics of Crown Ethers. 6. Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. ACS Publications. [Link]
-
Stoikov, I. I., et al. (2003). Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. Russian Journal of General Chemistry, 73(8), 1292-1297. [Link]
-
Zhang, X. (2012). Development of chiral crown ethers. ResearchGate. [Link]
-
Perelygin, V. M., et al. (2021). Entropy Effects in Intermolecular Associations of Crown-Ethers and Cyclodextrins with Amino Acids in Aqueous and in Non-Aqueous Media. Entropy, 23(12), 1696. [Link]
-
Yamamoto, K., et al. (1987). Synthesis and chiral recognition of optically active crown ethers incorporating a 4,4′-biphenanthryl; moiety as the chiral centre. Journal of the Chemical Society, Perkin Transactions 1, 495-498. [Link]
-
Liu, Y., et al. (1998). Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. American Chemical Society. [Link]
-
van Zon, A., et al. (1987). COMPUTERIZED CONDUCTOMETRIC DETERMINATION OF STABILITY CONSTANTS OF COMPLEXES OF CROWN ETHERS WITH ALKALI METAL SALTS AND WITH N. Analytica Chimica Acta, 198, 207-22. [Link]
-
Arnaud-Neu, F., et al. (2004). Critical evaluation of stability constants and thermodynamic functions of metal complexes of crown ethers (IUPAC Technical Report). Pure and Applied Chemistry, 76(4), 857-938. [Link]
-
Roy, G., et al. (2003). NMR Study of Complexation of Crown Ethers with- andFullerenes. The Journal of Physical Chemistry B, 107(18), 4277-4282. [Link]
-
de la Lande, A., et al. (2018). Computational and NMR Studies on the Complexation of Lithium Ion to 8-Crown-4. ChemistryOpen, 7(6), 466-473. [Link]
-
Poh, B. L. (1997). COMPLEXATION STUDIES OF CROWN ETHERS. EPrints USM. [Link]
-
Yamamoto, K., et al. (1986). Synthesis and chiral recognition of optically active crown ethers incorporating a biphenanthryl moiety as the chiral centre. Journal of the Chemical Society, Chemical Communications, (23), 1730-1731. [Link]
-
Torun, L. (1998). NEW CROWN ETHER COMPOUNDS AND THEIR ALKALI METAL ION COMPLEXATION. Texas Tech University. [Link]
-
Neumann, C., et al. (2022). Thermodynamic study of crown ether–lithium/magnesium complexes based on benz-1,4-dioxane and its homologues. New Journal of Chemistry, 46(21), 10173-10180. [Link]
-
Wang, Y., et al. (2021). Crown Ether-Derived Chiral BINOL: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones. ACS Omega, 6(51), 35689-35698. [Link]
-
Hyun, M. H. (2000). Chiral recognition and enantiomeric resolution based on host-guest complexation with crown ethers in capillary zone electrophoresis. Analytical Chemistry, 72(23), 5096-5102. [Link]
-
Mori, Y., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Molecules, 26(2), 481. [Link]
-
Rounaghi, G. H., et al. (2010). Changes of stability constant of Ln–crown ether complexes ((a): complexes of 18C6 and DC18C6, (b): complexes of Dec18C6) with the composition of MeOH–AN binary mixture at C hex =C HCIO4 = 0.01/0.001. ResearchGate. [Link]
-
Nasri, F. (2023). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]
-
Tawarah, K. M., et al. (2002). Conductometric Determination of the Stability Constants of the Inclusion Complexes of Alkali Cations with [22-DD] Diaza Crown Ether, and Cryptands in Acetonitrile. ResearchGate. [Link]
-
Abbate, V., et al. (2013). Chiral recognition of amino acid enantiomers by a crown ether: chiroptical IR-VCD response and computational study. The Journal of Physical Chemistry B, 117(32), 9465-9475. [Link]
-
Abbas, M. N., et al. (2017). Crown Ethers: Their Complexes and Analytical Applications. ResearchGate. [Link]
-
Kishimoto, N., et al. (2019). UV and IR Spectroscopy of Transition Metal-Crown Ether Complexes in the Gas Phase: Mn2+(benzo-15-crown-5)(H2O)0-2. The Journal of Physical Chemistry A, 123(35), 7583-7592. [Link]
-
Hakimi, M., et al. (2010). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 22(7), 5497-5502. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Construction of chiral crown ethers in robust covalent organic frameworks for electrochromatographic enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and chiral recognition of optically active crown ethers incorporating a 4,4′-biphenanthryl; moiety as the chiral centre - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and chiral recognition of optically active crown ethers incorporating a biphenanthryl moiety as the chiral centre - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discuss the stability of Lanthanide complexes with crown ether | Filo [askfilo.com]
- 10. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Computational and NMR Studies on the Complexation of Lithium Ion to 8‐Crown‐4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.usm.my [eprints.usm.my]
- 19. asianpubs.org [asianpubs.org]
- 20. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ris.utwente.nl [ris.utwente.nl]
- 22. researchgate.net [researchgate.net]
